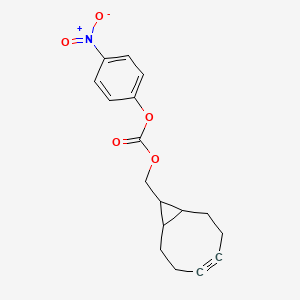

endo-BCN-PNP-carbonate

Description

Evolution of Click Chemistry and Bioorthogonal Reactivity in Chemical Biology

The fields of chemical biology and drug discovery have been profoundly impacted by the development of click chemistry and bioorthogonal chemistry. cas.org Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific, designed to easily link molecular building blocks. cas.orgntu.edu.sg These reactions are characterized by high yields, simple reaction conditions, and the formation of non-toxic byproducts, making them ideal for creating complex molecular structures. ntu.edu.sgacs.org

A cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable method for forming stable triazole linkages. cas.orgnih.gov However, the necessity of a cytotoxic copper catalyst limited its direct application within living systems. biochempeg.comconju-probe.com This limitation spurred the development of bioorthogonal chemistry, a set of reactions that can occur inside living organisms without interfering with native biochemical processes. ntu.edu.sgnih.gov Bioorthogonal reactions involve pairs of reactants that are mutually reactive but remain inert to the vast array of functional groups present in a biological environment. ntu.edu.sgacs.org This led to the innovation of copper-free click chemistry, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without the need for a metal catalyst. ntu.edu.sgbiochempeg.com This advancement has enabled the precise labeling and tracking of biomolecules in their natural settings, revolutionizing our ability to study cellular processes. nih.govbiochempeg.com

The Significance of Strained Cyclooctynes, with Emphasis on Bicyclo[6.1.0]nonyne (BCN) Derivatives

Strained cyclooctynes are the linchpin of copper-free click chemistry. Their inherent ring strain provides the driving force for reacting with azides, eliminating the need for a toxic catalyst. biochempeg.com Among the various cyclooctynes developed, bicyclo[6.1.0]nonyne (BCN) has emerged as a particularly prominent and powerful tool in chemical biology. rsc.orgnih.govwikipedia.org Possessing a C-s symmetry, BCN derivatives display excellent cycloaddition reaction kinetics and are well-suited for aqueous bioconjugation due to their relatively high hydrophilicity compared to other probes. biochempeg.comwikipedia.orgconju-probe.com This symmetry is advantageous as it prevents the formation of mixed stereoisomeric products upon reaction. lumiprobe.com

The reactivity of BCN is not confined to azides in SPAAC reactions. It also participates in rapid inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines and strain-promoted alkyne-nitrone cycloadditions (SPANC). nih.govlumiprobe.com The first widely used derivative was Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol). nih.gov Subsequent research has focused on creating more advanced derivatives to enhance stability and versatility. For instance, the development of BCN carboxylic acid (BCN acid) allows for the formation of highly stable amide bonds, which have shown superior stability in cellular environments compared to the carbamate (B1207046) linkages formed from earlier reagents. rsc.orgnih.govresearchgate.net

Positioning of endo-BCN-PNP-carbonate within Advanced Chemical Biology Tools and Synthetic Methodologies

This compound is a heterobifunctional chemical reagent designed as an advanced tool for bioconjugation. It incorporates two key reactive moieties: the endo-isomer of the bicyclo[6.1.0]nonyne (BCN) ring and a p-nitrophenyl (PNP) carbonate group. broadpharm.com The strained BCN alkyne serves as a handle for copper-free click chemistry, enabling covalent ligation with azide-modified molecules through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. lumiprobe.comaxispharm.com

Concurrently, the PNP carbonate group is highly reactive toward primary amines. smolecule.coma3p-scientific.com The p-nitrophenyl moiety is an excellent leaving group, facilitating the formation of a stable carbamate bond between the BCN core and an amine-containing molecule. lumiprobe.combroadpharm.coma3p-scientific.com This dual functionality allows researchers to first modify a biomolecule of interest, such as a protein or an antibody, by reacting its available amine groups with this compound. biochempeg.comsmolecule.com The resulting BCN-tagged biomolecule can then be subjected to a second, bioorthogonal reaction with an azide-containing probe for applications in imaging, tracking, or the targeted delivery of payloads. smolecule.com This reagent serves as a critical building block in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). smolecule.comnih.gov

Research Findings and Compound Data

The utility of this compound stems from its specific chemical properties and reactivity, which have been characterized in various research applications.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₇H₁₇NO₅ | broadpharm.com |

| Molecular Weight | 315.3 g/mol | broadpharm.com |

| CAS Number | 1263166-91-1 | broadpharm.com |

| Appearance | White solid | |

| Purity | ≥95% | broadpharm.comaxispharm.com |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

| Storage | -20°C | broadpharm.com |

Endo-BCN-PNP-carbonate is recognized for its high reactivity, where the PNP carbonate readily reacts with amine-containing molecules and the BCN group engages in copper-free click chemistry. broadpharm.coma3p-scientific.com Research has demonstrated its application in the multi-step synthesis of complex molecules. For example, it has been used as a reagent to create BCN-bearing linker-payloads for the construction of homogeneous antibody-drug conjugates. nih.gov In one study, endo-BCN-PNP-carbonate was reacted with a peptide-drug conjugate to install the BCN handle, which was subsequently used for site-specific conjugation to an azido-modified antibody via SPAAC. nih.gov

Comparative Reactivity of Cyclooctynes

| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Source |

|---|---|---|---|

| Reactivity with Azides | Reacts faster with aromatic azides | Widely used, fast reaction | lumiprobe.com |

| Symmetry | Contains a plane of symmetry | Asymmetric | lumiprobe.com |

| Product Formation | Forms single stereoisomer | Can form mixtures of stereoisomers | lumiprobe.com |

| Lipophilicity | Lower lipophilicity | Higher lipophilicity | lumiprobe.com |

| Reaction Scope | SPAAC, SPANC, iEDDA, Photoclick | Primarily SPAAC, SPANC | lumiprobe.com |

While the carbamate linkage formed by BCN-PNP-carbonate is stable, research into BCN derivatives has shown that amide bonds formed via BCN acid are significantly more robust in cellular environments. nih.govresearchgate.net Studies comparing the stability of BCN probes found that carbamate-linked molecules showed unexpected lability in cultured cells, whereas amide-linked probes remained stable over time. nih.govresearchgate.net This finding suggests that for biological applications requiring long-term stability, derivatives that form amide linkages may be a more judicious choice. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNXOXMDBLHIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Endo Bcn Pnp Carbonate

Stereoselective Synthesis of the endo-Bicyclo[6.1.0]nonyne (BCN) Core Structure

The synthesis of the bicyclo[6.1.0]nonyne (BCN) moiety is foundational to producing endo-BCN-PNP-carbonate. This process inherently generates two diastereomers, endo and exo, necessitating stereoselective control to favor the desired endo isomer. acs.orgnih.govnih.gov The synthesis of BCN is often challenging due to poor diastereoselectivity during the critical cyclopropanation step. nih.govacs.orgnih.gov

Cyclopropanation Methodologies for BCN Precursors

The construction of the BCN core typically begins with the cyclopropanation of 1,5-cyclooctadiene (B75094). rsc.org This transformation is a cornerstone of the synthesis, with several methods available for creating the three-membered cyclopropane (B1198618) ring. rsc.org

A prevalent method involves the transition metal-catalyzed decomposition of a diazo compound, specifically the reaction of 1,5-cyclooctadiene with ethyl diazoacetate. nih.govnih.gov The choice of catalyst is paramount for achieving stereoselectivity. While rhodium catalysts like Rh₂(OAc)₄ are commonly employed, they often exhibit poor selectivity, yielding nearly 1:1 mixtures of the syn and anti cyclopropane precursors, which correspond to the endo and exo forms of BCN, respectively. nih.gov

To overcome this limitation, research has identified more selective catalysts. The use of a dirhodium catalyst with bulky ligands, Rh₂(S-BHTL)₄, has been shown to significantly favor the formation of the syn precursor, achieving a syn:anti selectivity ratio of 79:21. nih.govacs.orgnih.gov This directed synthesis is a key advancement for efficiently producing the precursor to endo-BCN. An alternative, though less direct, route involves the monobromination of 1,5-cyclooctadiene prior to cyclopropanation. researchgate.net

Table 1: Comparison of Catalysts in the Cyclopropanation of 1,5-Cyclooctadiene

| Catalyst | Precursor Ratio (syn:anti) | Corresponding BCN Isomer Favored | Reference |

|---|---|---|---|

| Rh₂(OAc)₄ | ~47:53 | Non-selective | nih.gov |

Control and Separation of endo/exo Isomers During BCN Synthesis

Given that BCN synthesis typically produces a mixture of diastereomers, their separation and control are critical. nih.gov The initial cyclopropanation often yields a higher proportion of the exo isomer, with reported exo:endo ratios around 5:3. nih.govrsc.org

Several strategies are employed to isolate the desired endo isomer:

Chromatographic Separation: The most direct method is the physical separation of the syn and anti precursors (or the subsequent endo and exo BCN-alcohols) using column chromatography. rsc.org This technique leverages the different polarities of the isomers to achieve purification.

Catalytic Stereocontrol: As mentioned previously, the most effective control strategy is the use of a stereoselective catalyst during cyclopropanation. Employing Rh₂(S-BHTL)₄ minimizes the formation of the undesired anti precursor from the outset, simplifying downstream processing. nih.govnih.gov

Chemical Protection and Separation: An innovative approach involves the temporary protection of the reactive alkyne in the BCN-ol isomer mixture by forming a dicobalt octacarbonyl complex. The resulting endo and exo complexes can be separated, followed by a high-yielding deprotection step to furnish the pure endo-BCN-ol. rsc.org

Chemical Derivatization to Introduce the 4-Nitrophenyl Carbonate Moiety

Once the pure endo-BCN-ol precursor is obtained, the next stage is the functionalization of its hydroxyl group to create the final product. This involves the formation of an activated carbonate ester, which makes the molecule reactive towards nucleophiles such as primary amines. broadpharm.coma3p-scientific.com

Activated Carbonate Ester Formation from BCN-ol Precursors

The conversion of endo-BCN-ol to this compound is achieved by reacting the alcohol with an activating agent. The standard and effective method utilizes 4-nitrophenyl chloroformate (PNP-Cl) . rsc.orgacs.org

In this reaction, the hydroxyl group of endo-BCN-ol acts as a nucleophile, attacking the chloroformate in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). nih.gov The p-nitrophenyl (PNP) group is introduced as an excellent leaving group, rendering the resulting carbonate highly susceptible to nucleophilic attack. lumiprobe.com This "activated" state is crucial for the subsequent use of this compound in bioconjugation, where it readily reacts with amine-containing molecules to form a stable carbamate (B1207046) linkage. nih.govresearchgate.net

General Reaction Scheme: endo-BCN-OH + 4-Nitrophenyl Chloroformate + Base → this compound + Byproducts

Optimization of Synthetic Pathways and Process Chemistry

Optimizing the synthesis of this compound is essential for improving efficiency and ensuring the high purity required for its applications, particularly when moving from laboratory-scale to larger-scale production.

Yield Enhancement and Purity Considerations in Laboratory and Scaled Synthesis

Key areas of optimization focus on maximizing the yield of the desired endo isomer and maintaining stringent purity control throughout the process.

Yield Enhancement:

Catalyst Selection: The single most impactful factor for yield enhancement is the use of the syn-selective Rh₂(S-BHTL)₄ catalyst, which circumvents the low efficiency associated with separating nearly equimolar mixtures of isomers. nih.govacs.org This is critical for making the synthesis scalable.

Reaction Protection: For complex syntheses, protecting the alkyne with a cobalt complex can prevent degradation and allows for a broader range of chemical manipulations on other parts of the molecule, with deprotection yields reported as high as 85%. rsc.org

Alternative Reaction Conditions: While microwave-assisted synthesis can speed up the carbonate formation step, it poses a risk of thermal degradation to the strained BCN ring.

Purity Considerations:

Chromatography: Column chromatography remains the gold standard for ensuring the isomeric purity of the BCN-ol precursor. rsc.org

Final Product Purity: For research applications, this compound is typically required at a purity level of >95%. broadpharm.com

Byproduct Management: The reaction to form the PNP carbonate generates 4-nitrophenol (B140041) as a byproduct, which is toxic and must be carefully removed during the final purification steps.

Table 2: Summary of Synthetic Steps and Considerations

| Step | Key Reagents | Goal | Optimization Strategy | Reference |

|---|---|---|---|---|

| Cyclopropanation | 1,5-Cyclooctadiene, Ethyl diazoacetate, Rh₂(S-BHTL)₄ | Stereoselective formation of syn-precursor | Use of selective catalyst to maximize desired isomer. | nih.govacs.org |

| Isomer Separation | Crude BCN-ester or BCN-ol mixture | Isolation of pure endo isomer | Column chromatography; cobalt-complex protection/separation. | rsc.orgrsc.org |

| Reduction | LiAlH₄ | Conversion of ester to alcohol | Standard reduction of the ester precursor. | rsc.org |

| Carbonate Formation | endo-BCN-ol, 4-Nitrophenyl chloroformate, Base (e.g., DIPEA) | Introduction of the activated PNP carbonate | Controlled addition of reagents; removal of toxic byproducts. | rsc.orgnih.gov |

Evaluation of Alternative Synthesis Approaches (e.g., Solid-Phase Synthesis, Microwave-Assisted Synthesis)

While traditional solution-phase synthesis remains a fundamental approach for producing bicyclo[6.1.0]nonyne (BCN) derivatives, the exploration of alternative methodologies such as solid-phase synthesis (SPS) and microwave-assisted synthesis is crucial for enhancing efficiency, purity, and throughput. These techniques offer distinct advantages, particularly in the context of generating derivatives for high-throughput screening and bioconjugation applications.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis has revolutionized the production of peptides and oligonucleotides, and its principles are increasingly being applied to the synthesis of other complex organic molecules, including those with strained alkyne moieties. nih.govresearchgate.netrsc.org The core of SPS involves anchoring a starting material to an insoluble polymer support and subsequently carrying out a series of reactions. Products are isolated by simple filtration and washing, which eliminates the need for laborious chromatographic purification steps between reactions.

For the synthesis of this compound, a hypothetical solid-phase approach would likely involve the immobilization of a precursor, such as endo-BCN-alcohol, onto a suitable resin. The subsequent activation of the hydroxyl group with p-nitrophenyl chloroformate would then yield the desired product, which could be cleaved from the solid support.

Key Research Findings and Comparative Analysis:

The application of SPS to BCN derivatives has been primarily focused on the incorporation of BCN moieties into larger biomolecules. nih.govrsc.org However, an evaluation of this approach for the synthesis of the activated carbonate itself suggests several potential benefits and drawbacks compared to conventional solution-phase methods.

| Parameter | Conventional Solution-Phase Synthesis | Proposed Solid-Phase Synthesis |

| Purification | Requires column chromatography after each step. | Simplified filtration and washing steps. |

| Reaction Time | Can be lengthy due to purification steps. amazonaws.com | Potentially faster overall due to streamlined workup. |

| Scalability | Can be scaled up, but purification becomes a bottleneck. | Scalability may be limited by resin capacity and cost. |

| Reagent Use | Stoichiometric amounts or slight excess. | Often requires a large excess of reagents to drive reactions to completion. |

| Purity | High purity can be achieved but requires careful optimization. | High purity of the final product after cleavage from the resin. |

While no direct reports on the complete solid-phase synthesis of this compound are prevalent, the successful use of BCN derivatives in solid-phase oligonucleotide synthesis underscores the compatibility of the BCN scaffold with SPS conditions. nih.gov The primary challenges would be the selection of an appropriate linker and resin system that is stable to the reaction conditions and allows for efficient cleavage of the final product without degradation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved purity of products. rsc.orgnih.govrsc.org This technique has found broad application in the synthesis of heterocyclic compounds and in medicinal chemistry for drug discovery. rsc.orgnih.gov

The synthesis of strained cyclooctynes and their derivatives could potentially benefit from microwave irradiation, particularly in steps that require elevated temperatures, such as cyclization reactions. For the synthesis of this compound, microwave heating could be applied to the formation of the bicyclic system or the subsequent functionalization steps.

Key Research Findings and Comparative Analysis:

The application of microwave assistance to the synthesis of N-heterocycles and other complex molecules has demonstrated significant advantages. rsc.org Extrapolating these findings to the synthesis of this compound suggests the following comparison:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days. amazonaws.com | Minutes to hours. nih.gov |

| Yield | Variable, can be moderate. | Often higher due to reduced side reactions. |

| Energy Efficiency | Less efficient, heats the entire vessel. | More efficient, directly heats the solvent and reactants. |

| Side Reactions | More prevalent with prolonged heating. | Minimized due to shorter reaction times. |

| Reproducibility | Can be variable. | Generally high with dedicated microwave synthesizers. |

While specific microwave-assisted protocols for this compound are not extensively documented, the general success of this technology in accelerating a wide range of organic transformations suggests its high potential for this application. rsc.org The key would be to optimize the solvent, temperature, and irradiation power to achieve the desired transformation without inducing decomposition of the strained alkyne.

Mechanistic Insights and Kinetic Characterization of Endo Bcn Pnp Carbonate Reactivity

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Performance

Intrinsic Reactivity of the Strained Alkyne toward Azides

The core of endo-BCN-PNP-carbonate's SPAAC reactivity lies in the significant ring strain of the bicyclo[6.1.0]nonyne (BCN) moiety, which is estimated to be around 19 kcal/mol. This strain is the driving force for the [3+2] cycloaddition reaction with azide-functionalized molecules, leading to the formation of a stable triazole linkage. This reaction proceeds without the need for a cytotoxic copper catalyst, making it highly suitable for applications in biological systems. nih.gov The endo-isomer of BCN is noted to be slightly more reactive than its exo-counterpart. nih.gov The reaction is characterized by rapid kinetics, often completing within hours under mild conditions. smolecule.com

The structure of BCN, possessing a plane of symmetry, is advantageous as it prevents the formation of stereoisomeric product mixtures upon reaction with azides. lumiprobe.comacs.org This is a notable benefit compared to other cyclooctynes like dibenzocyclooctyne (DBCO), which are asymmetrical and can lead to product mixtures. acs.org The reactivity of BCN is not limited to azides; it can also participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. lumiprobe.combroadpharm.com

Influence of Solvent Polarity and Aqueous Compatibility on SPAAC Kinetics

The SPAAC reaction involving BCN derivatives demonstrates compatibility with a range of solvents, including polar and aqueous environments, which is crucial for bioconjugation applications. lumiprobe.com Research has shown that the reaction can be effectively carried out in aqueous buffers such as PBS, as well as organic solvents like DMSO, DMF, and THF. The relatively low lipophilicity of BCN compared to other cyclooctynes like DBCO is beneficial for reactions performed in aqueous solutions. lumiprobe.comlumiprobe.com

A study comparing the reactivity of endo-BCN and exo-BCN with benzyl (B1604629) azide (B81097) was conducted in a polar mixture of CD3CN/D2O (1:2). nih.gov This highlights the compatibility of the BCN core with aqueous solvent systems, a critical factor for its use in modifying biomolecules which often require aqueous environments to maintain their native structure and function. The ability to perform the reaction in such media simplifies the experimental setup for labeling proteins, nucleic acids, and other biological macromolecules. nih.gov

Comparative Kinetic Analysis with Other Cyclooctynes in SPAAC Reactions

Bicyclononyne (BCN) is recognized as one of the most reactive cyclooctynes available for copper-free click chemistry. lumiprobe.com Kinetic studies have shown that BCN reacts faster with aromatic azides than dibenzocyclooctyne (DBCO), a commonly used alternative. lumiprobe.comlumiprobe.com

The table below presents a comparative analysis of the second-order rate constants for different BCN isomers in their reaction with benzyl azide.

| Cyclooctyne Isomer | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent System |

| endo-BCN | 0.29 | CD₃CN/D₂O (1:2) |

| exo-BCN | 0.19 | CD₃CN/D₂O (1:2) |

| Data sourced from a 2023 study on BCN diastereomers. nih.gov |

As the data indicates, the endo-BCN isomer exhibits a slightly higher reaction rate constant compared to the exo-BCN isomer in a polar solvent mixture. nih.gov This enhanced reactivity, along with its commercial availability, has led to the preferential use of the endo-BCN diastereomer in many SPAAC applications. nih.gov

Amine Coupling through the 4-Nitrophenyl Carbonate Group

Mechanism of Nucleophilic Attack by Primary Amine Groups

The second reactive handle on this compound is the 4-nitrophenyl (PNP) carbonate group, which readily undergoes reaction with primary amine groups. smolecule.combroadpharm.com This reaction proceeds via a nucleophilic substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. smolecule.com This attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of a stable carbamate (B1207046) linkage and the expulsion of the 4-nitrophenolate (B89219) anion. smolecule.com This type of coupling is a common strategy for conjugating molecules to proteins, which have accessible primary amine groups on their lysine (B10760008) residues. medchemexpress.com

Role of the 4-Nitrophenolate (PNP) Group as an Efficient Leaving Group

The efficiency of the amine coupling reaction is significantly enhanced by the nature of the 4-nitrophenyl (PNP) group, which functions as an excellent leaving group. smolecule.combroadpharm.com The electron-withdrawing nitro group on the phenolate (B1203915) ring stabilizes the negative charge of the departing 4-nitrophenoxide ion through resonance. This stabilization lowers the activation energy of the reaction, facilitating the departure of the leaving group and promoting the formation of the carbamate bond.

The pKa of 4-nitrophenol (B140041) is approximately 7.15, which indicates that the corresponding phenolate is a relatively weak base and therefore a good leaving group. emerginginvestigators.org The release of the yellow-colored 4-nitrophenolate ion upon reaction can also be used to monitor the progress of the conjugation spectrophotometrically. emerginginvestigators.orgnih.gov Compared to other activated esters like N-hydroxysuccinimide (NHS) esters, PNP esters can offer advantages such as reduced off-target hydrolysis and potentially higher conjugation yields, forming hydrolytically stable bonds. lumiprobe.comlumiprobe.com

Formation of Stable Carbamate Linkages

The reactivity of the this compound is centered on its capacity for efficient coupling with primary amines to form highly stable carbamate linkages. The mechanism involves the nucleophilic attack of an amine-containing molecule on the electrophilic carbonyl carbon of the carbonate group. In this reaction, the p-nitrophenyl (PNP) portion of the molecule functions as an effective leaving group, facilitating the formation of the new covalent bond. broadpharm.comsmolecule.com

This reaction is analogous to the well-established N-hydroxysuccinimide (NHS) ester chemistry for amine coupling. However, the use of a PNP-carbonate ester can offer advantages, including reduced susceptibility to off-target hydrolysis and potentially higher conjugation yields, resulting in a hydrolytically stable carbamate bond between the BCN moiety and the target substrate. lumiprobe.com The high reactivity of the compound allows for rapid and efficient linking of molecules. smolecule.com

| Feature | Description | Reference |

|---|---|---|

| Reactants | endo-BCN-PNP-carbonate and a molecule bearing a primary amine. | broadpharm.comlumiprobe.com |

| Bond Formed | Carbamate linkage, which is hydrolytically stable. | lumiprobe.com |

| Leaving Group | p-nitrophenoxide (PNP), a highly efficient leaving group that facilitates the reaction. | broadpharm.comsmolecule.com |

| Key Advantage | Provides a stable connection with potentially less hydrolysis compared to some other amine-reactive chemistries like NHS esters. | lumiprobe.com |

Chemoselectivity of Amine Coupling in Multi-Functional Environments

A critical attribute of this compound in complex chemical synthesis and bioconjugation is the high chemoselectivity of its amine coupling reaction. conju-probe.com The PNP-carbonate group is specifically designed to react preferentially with primary amines. lumiprobe.comaxispharm.com This selectivity is crucial when working with biomolecules, such as antibodies or proteins, which present a multitude of different functional groups. nih.gov

The reagent's design ensures that the amine-coupling reaction proceeds cleanly and efficiently, without significant interference from other functional groups commonly found in biological systems. conju-probe.comaxispharm.com This high degree of selectivity allows for the precise modification of target molecules at specific amine sites, a fundamental requirement for constructing well-defined antibody-drug conjugates (ADCs) and other complex biomolecular structures. axispharm.comnih.gov The reaction conditions can be optimized to further enhance this selectivity, ensuring that the desired carbamate linkage forms with high efficiency. lumiprobe.com

| Functional Group | Reactivity with PNP-Carbonate | Reference |

|---|---|---|

| Primary Amines (-NH₂) | High: Forms stable carbamate bond. | lumiprobe.comaxispharm.com |

| Thiols (-SH) | Low to negligible under typical amine-coupling conditions. | conju-probe.com |

| Hydroxyls (-OH) | Low to negligible under typical amine-coupling conditions. | conju-probe.com |

| Carboxylic Acids (-COOH) | No reactivity. | conju-probe.com |

Orthogonal Reactivity Principles Governing this compound Utilization

The utility of this compound is significantly enhanced by its dual-reactive nature, which is governed by the principle of orthogonal reactivity. The molecule possesses two chemically distinct reactive handles that can be addressed in a sequential manner without mutual interference. conju-probe.comaxispharm.com

The first reaction involves the chemoselective coupling of the PNP-carbonate group with a primary amine, as previously described. axispharm.com This initial step attaches the bicyclononyne (BCN) moiety to a target molecule. The BCN group itself is a strained alkyne that remains inert during the amine-coupling step but is highly reactive in a second, independent reaction known as copper-free click chemistry. broadpharm.comconju-probe.com

The BCN group can participate in several types of strain-promoted cycloaddition reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN moiety reacts rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage. conju-probe.com This is the most common application of the BCN group.

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): The BCN group can also react with nitrones. lumiprobe.comconju-probe.com

Inverse-Electron-Demand Diels-Alder (IEDDA): BCN is also reactive towards tetrazines, providing exceptionally fast reaction rates. lumiprobe.com

This orthogonal reactivity allows for a powerful two-step conjugation strategy. A biomolecule can first be tagged with this compound via an amine group. In the second step, a different molecule functionalized with an azide or tetrazine can be "clicked" onto the BCN handle. This modular approach is fundamental to its application in creating complex architectures like ADCs, where an antibody is first linked to the BCN construct, followed by the attachment of a cytotoxic drug. nih.gov The BCN group's high reactivity, which can be faster than that of other cyclooctynes like dibenzocyclooctyne (DBCO), and its lower lipophilicity make it highly advantageous for these applications. lumiprobe.comnih.gov

| Reaction Step | Reactive Group on Linker | Reaction Partner | Resulting Linkage | Reference |

|---|---|---|---|---|

| Step 1: Initial Conjugation | p-nitrophenyl carbonate (PNP-carbonate) | Primary Amine (-NH₂) | Carbamate | lumiprobe.comaxispharm.com |

| Step 2: Click Reaction | Bicyclononyne (BCN) | Azide, Nitrone, or Tetrazine | Triazole or other cycloadduct | lumiprobe.comconju-probe.com |

Advanced Research Applications of Endo Bcn Pnp Carbonate in Chemical Biology and Organic Synthesis

Bioconjugation Methodologies

Endo-BCN-PNP-carbonate is a cornerstone reagent for modern bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. Its utility stems from its ability to stably modify amine-containing substrates, thereby equipping them with a BCN handle for subsequent bioorthogonal reactions. lumiprobe.com The bioorthogonal nature of the BCN group's reactivity ensures that the secondary conjugation step is highly selective and occurs efficiently under mild, aqueous conditions suitable for sensitive biological systems, without interfering with other functional groups present in biomolecules. conju-probe.com

Site-Specific Protein Functionalization for Research Purposes

Site-specific functionalization of proteins is a powerful research strategy for understanding protein function, tracking their localization, and constructing complex biomolecular assemblies. This compound facilitates a precise, two-stage approach to achieve this. First, the reagent is used to install the BCN group onto the protein. Subsequently, a molecule of interest that has been functionalized with an azide (B81097) group can be "clicked" onto the BCN-modified protein via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.com

The primary mechanism for attaching the BCN moiety to proteins using this reagent involves the modification of lysine (B10760008) residues. medchemexpress.com The p-nitrophenyl carbonate group of this compound is an effective activated ester that reacts specifically with the primary amino group on the side chain of lysine residues. lumiprobe.comresearchgate.net This reaction results in the formation of a highly stable carbamate (B1207046) linkage, covalently attaching the BCN group to the protein. lumiprobe.com Research indicates that the PNP leaving group offers advantages over other activated esters, such as N-hydroxysuccinimide (NHS) esters, by providing lower rates of off-target hydrolysis and consequently achieving a higher yield of the desired conjugate. lumiprobe.com A related compound, endo-BCN-NHS carbonate, functions similarly by reacting with lysine residues to append BCN groups onto proteins like elastin-like proteins (ELPs) for hydrogel formation. medchemexpress.com

Homogeneous ADCs, which have a uniform drug-to-antibody ratio (DAR) and specific payload placement, exhibit improved pharmacological properties compared to heterogeneous mixtures. researchgate.net this compound is instrumental in research strategies aimed at producing these homogeneous conjugates. researchgate.netmdpi.com

A common strategy involves a multi-step chemoenzymatic process:

Site-Specific Modification of the Antibody : An enzyme, such as a microbial transglutaminase (MTGase), is used to introduce a small, azide-bearing linker at a specific glutamine residue (e.g., Q295) on the antibody's Fc region. researchgate.net

Preparation of a BCN-Functionalized Payload : Separately, the cytotoxic drug payload is attached to a linker. The other end of this linker, containing a primary amine, is then reacted with this compound. researchgate.netmdpi.com This reaction attaches the BCN group to the linker-payload construct. researchgate.netmdpi.com

Bioorthogonal Conjugation : The BCN-functionalized payload is then combined with the azide-modified antibody. A SPAAC reaction occurs between the BCN and azide groups, linking the payload to the antibody at a defined location and yielding a homogeneous ADC. mdpi.com This approach has been used in the research-scale synthesis of trastuzumab-based ADCs with a defined DAR of 6. researchgate.net

Conjugation via Lysine Residues of Proteins

Labeling of Nucleic Acids and Oligonucleotides for Research

The application of this compound extends to the modification of nucleic acids and oligonucleotides for research purposes. axispharm.com Amine-modified oligonucleotides, which can be synthesized routinely, provide a reactive handle for conjugation. By reacting an amine-terminated DNA or RNA strand with this compound, the BCN moiety can be efficiently introduced. This BCN-labeled oligonucleotide can then be conjugated to various azide-functionalized molecules, including proteins, fluorescent dyes, or surfaces for applications in diagnostics and the fabrication of DNA-based nanostructures. conju-probe.comaxispharm.com

Glycan and Lipid Modification for Biological Studies

This compound plays an indirect but vital role in the study of glycans and lipids through bioorthogonal chemical reporting. conju-probe.com This research methodology often involves metabolic labeling, where cells are cultured with a synthetic version of a sugar or lipid that has been modified with an azide group (e.g., an azido-sugar). The cell's metabolic machinery incorporates this azido-biomolecule into its glycans, glycoproteins, or lipid structures. acs.org To visualize or isolate these modified structures, a probe molecule (such as a biotin (B1667282) tag or a fluorophore) is first functionalized with a BCN group using this compound. This BCN-bearing probe is then introduced to the azide-labeled cells or cell lysates, where it selectively reacts with the incorporated azides, allowing for detection and analysis of the target glycans or lipids. conju-probe.comacs.org

Fabrication of Research Probes and Biosensors

The compound is directly used in the chemical synthesis of custom research probes and biosensors. amazonaws.com By reacting this compound with any molecule containing a primary amine, that molecule can be converted into a BCN-functionalized reagent for copper-free click chemistry. broadpharm.com For instance, research has detailed the synthesis of a fluorescent imaging probe, BCN-Pip-TAMRA, where this compound was reacted with an amine on a piperazine-TAMRA dye molecule. amazonaws.com The resulting BCN-functionalized dye can then be used to specifically label azide-modified biomolecules in living cells for advanced imaging studies. amazonaws.com This general principle allows for the creation of a wide array of BCN-activated probes for diverse applications in sensing and molecular imaging.

| BCN Bioorthogonal Reactions | Reactive Partner | Reaction Type | Key Feature |

| Strain-Promoted Alkyne-Azide Cycloaddition | Azide | SPAAC | High stability and biocompatibility; widely used for bioconjugation. lumiprobe.com |

| Strain-Promoted Alkyne-Nitrone Cycloaddition | Nitrone | SPANC | Orthogonal to SPAAC, allowing for dual labeling. lumiprobe.com |

| Inverse-Electron-Demand Diels-Alder | Tetrazine | IEDDA | Exceptionally fast reaction rates, useful for in vivo imaging. lumiprobe.com |

| Photoclick Cycloaddition | Tetrazole | Photoclick | Light-induced reaction providing spatiotemporal control. lumiprobe.com |

Development of Proteolysis-Targeting Chimeras (PROTACs)

The emergence of Proteolysis-Targeting Chimeras (PROTACs) as a therapeutic modality has revolutionized the landscape of drug discovery. medchemexpress.com These heterobifunctional molecules are engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. smolecule.com The linker component of a PROTAC, which connects the target protein binder and the E3 ligase recruiter, is a critical determinant of its efficacy. medchemexpress.com this compound has emerged as a valuable building block in the synthesis of these complex molecules. chemicalbook.comlookchem.com

Application as a Core Linker in PROTAC Synthesis

This compound serves as a versatile linker in the construction of PROTACs. chemicalbook.comlookchem.com Its structure incorporates a bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that is highly reactive towards azides in copper-free click chemistry reactions, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). chemicalbook.comconju-probe.com This allows for the efficient and specific conjugation of the BCN moiety to molecules containing an azide group. chemicalbook.com

The para-nitrophenyl (B135317) (PNP) carbonate group is a key feature of this compound, acting as a good leaving group that readily reacts with primary amines to form a stable carbamate linkage. smolecule.combroadpharm.com This reactivity provides a straightforward method for attaching the linker to a ligand for either the target protein or the E3 ligase that possesses a primary amine handle. The combination of the BCN group for click chemistry and the PNP-carbonate for amine coupling makes this compound a bifunctional reagent well-suited for the modular synthesis of PROTACs.

The endo configuration of the BCN moiety is noted to enhance stability and reaction specificity. The incorporation of a para-nitrophenyl (PNB) group also enhances its reactivity and solubility, making it particularly effective in biological applications. smolecule.com

| Feature of this compound | Role in PROTAC Synthesis | Citation |

| Bicyclo[6.1.0]nonyne (BCN) group | Enables copper-free click chemistry (SPAAC) with azide-containing molecules. | chemicalbook.comconju-probe.com |

| para-Nitrophenyl (PNP) carbonate group | Acts as a leaving group for efficient reaction with primary amines, forming stable carbamate bonds. | smolecule.combroadpharm.com |

| Bifunctional Nature | Allows for sequential or modular attachment of target-binding and E3 ligase-binding ligands. | smolecule.comchemicalbook.com |

| Endo Configuration | Enhances stability and reaction specificity. | |

| p-Nitrophenyl (PNB) Group | Enhances reactivity and solubility for biological applications. | smolecule.com |

Enabling Targeted Protein Degradation Research via PROTACs

By facilitating the synthesis of novel PROTACs, this compound plays a crucial role in advancing research into targeted protein degradation. smolecule.com The ability to rapidly and efficiently generate diverse PROTAC libraries is essential for optimizing the degradation of specific proteins of interest. The modular nature of PROTAC synthesis, enabled by linkers like this compound, allows researchers to systematically vary the linker length, composition, and attachment points to identify the most effective degrader for a given target.

Recent studies have demonstrated the utility of PROTACs constructed with BCN-containing linkers in inducing the degradation of proteins implicated in diseases such as cancer. smolecule.com The selective removal of these proteins can alter cellular signaling pathways and inhibit disease progression. smolecule.com The development of these targeted therapies relies on the availability of versatile chemical tools like this compound to construct the necessary bifunctional molecules. smolecule.com

Contributions to Drug Discovery and Molecular Probe Design

The utility of this compound extends beyond PROTACs to the broader fields of drug discovery and the design of molecular probes. smolecule.com Its unique chemical reactivity makes it a valuable component in the construction of a variety of bioactive molecules.

Construction of Novel Drug Conjugates for Research

This compound can be employed in the creation of novel drug conjugates. smolecule.com This involves linking a therapeutic agent to a targeting moiety, which can direct the drug to a specific site of action, such as a particular cell type or tissue. smolecule.com The copper-free click chemistry afforded by the BCN group is particularly advantageous in this context, as it avoids the potential toxicity associated with copper catalysts, making it suitable for biological systems. conju-probe.com

Design of Molecular Tools for Modulating Biological Pathways

The ability to attach molecules to biomolecules with high efficiency and selectivity is fundamental to the design of molecular probes. smolecule.com this compound can be used to attach fluorescent dyes, biotin tags, or other reporter molecules to proteins or other biological targets. smolecule.com These molecular tools are invaluable for studying protein interactions, tracking their localization within cells, and elucidating their roles in complex biological pathways. conju-probe.com

Materials Science and Polymer Chemistry Applications

Synthesis of Advanced Polymeric Structures via Click Chemistry

The unique reactivity of this compound makes it highly suitable for the synthesis of complex and advanced polymeric structures. Its primary role is to serve as a building block or linker to introduce the BCN handle into a molecule of interest, which can then be "clicked" to another molecule containing a reactive partner, typically an azide. conju-probe.commedkoo.com This methodology is frequently employed in the construction of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs), which can be viewed as complex, heteropolymeric structures.

In a notable research example, this compound was used in the synthesis of homogeneous ADCs. nih.govmdpi.com Researchers first synthesized a linker containing a peptide sequence and a terminal primary amine. This amine-functionalized linker was then reacted with this compound. The PNP carbonate group reacted with the amine to form a stable carbamate bond, thereby attaching the BCN group to the linker-payload molecule. This newly formed BCN-bearing linker-payload was subsequently conjugated to an azide-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. nih.govmdpi.com The choice of endo-BCN was deliberate, as it exhibits higher reactivity compared to other cyclooctynes like DBCO, ensuring quantitative conjugation. nih.gov

This strategy allows for the precise, site-specific assembly of multiple components—an antibody, a cleavable linker, and a cytotoxic payload—into a single, highly defined structure. The use of polyethylene (B3416737) glycol (PEG) fragments is also common in these structures to enhance hydrophilicity and bioavailability. broadpharm.comaxispharm.com The ability to create such well-defined, multi-component systems is a hallmark of advanced polymer synthesis, moving beyond simple repeating monomers to complex, functional macromolecules.

Table 1: Synthesis of an Advanced Bioconjugate using this compound

| Step | Reactant 1 | Reactant 2 | Resulting Functional Group | Purpose |

| 1. Activation | Amine-terminated linker-payload (e.g., NH2-PEG4-Glu-Gly-Cit-PABC-MMAE) | This compound | BCN-functionalized linker-payload | To install the BCN "click" handle onto the drug-linker component. nih.govmdpi.com |

| 2. Conjugation | BCN-functionalized linker-payload | Azide-modified antibody (e.g., azido-trastuzumab) | Triazole linkage | To covalently attach the drug-linker to the antibody via SPAAC "click" chemistry. nih.govmdpi.com |

Surface Functionalization for Bio-Interfaces and Material Modification

The dual-reactive nature of this compound is exceptionally well-suited for the functionalization of surfaces, a critical process in creating advanced bio-interfaces and modifying materials. broadpharm.comaxispharm.com The process leverages the reagent's two distinct reactive ends to first anchor the BCN moiety to a surface and then use it as a handle for subsequent molecular immobilizations via click chemistry.

The initial step involves reacting a surface that displays primary amine groups with this compound. The PNP carbonate readily reacts with these surface amines to form stable, covalent carbamate bonds. lumiprobe.comaxispharm.com This reaction effectively coats the surface with highly reactive BCN groups. This "BCN-activated" surface is now primed for the second step: the immobilization of any molecule carrying an azide group through the highly efficient and bioorthogonal SPAAC reaction. conju-probe.com

This two-step method offers significant advantages for material science and the development of bio-interfaces:

Specificity and Control: The bioorthogonal nature of the SPAAC reaction ensures that only azide-containing molecules will bind to the BCN-functionalized surface, preventing non-specific interactions with other functional groups present in a biological environment. conju-probe.com

Mild Conditions: The reaction proceeds rapidly without the need for toxic copper catalysts, making it ideal for modifying sensitive biological materials or for applications involving living cells. conju-probe.comaxispharm.com

Versatility: A single BCN-activated surface can be used to immobilize a wide variety of azide-tagged molecules, including peptides, proteins, nucleic acids, or fluorescent dyes, enabling the creation of multifunctional materials for applications in diagnostics, cell culture, and targeted drug delivery. axispharm.comsmolecule.com

For instance, the surface of a biomaterial could be functionalized to study cell adhesion by clicking azide-containing peptides onto a BCN-activated substrate. Similarly, the surface of nanoparticles can be modified to create targeted drug delivery vehicles by attaching azide-functionalized targeting ligands. axispharm.com The principles are directly mirrored in the modification of large biomolecules like antibodies, where the protein's surface is functionalized at a specific site for subsequent conjugation. nih.govmdpi.com

Table 2: Two-Step Surface Functionalization Protocol

| Stage | Description | Key Reagents | Result |

| Activation | A surface containing primary amine (-NH2) groups is exposed to the reagent. The PNP-carbonate reacts with the amines. | Substrate with -NH2 groups, this compound | A surface covalently coated with BCN functional groups. axispharm.com |

| Immobilization | The BCN-activated surface is incubated with a solution containing molecules that have been tagged with an azide (-N3) group. | BCN-activated surface, Azide-tagged molecule of interest | The molecule of interest is covalently attached to the surface via a stable triazole ring. conju-probe.comlumiprobe.com |

Comparative Studies and Isomeric Considerations of Bcn Pnp Carbonates

Differentiation from Conventional Amine-Reactive Reagents

Conventional amine-reactive reagents, like an NHS ester of a fluorescent dye, perform a one-step labeling. This approach is simple but lacks specificity in a complex biological system, as the reagent will react with any accessible primary amine. chempep.com

In contrast, endo-BCN-PNP-carbonate facilitates a two-step, bioorthogonal labeling strategy. mdpi.com

Installation: The BCN-PNP carbonate reacts with a target biomolecule (e.g., a protein) to install the BCN handle. This reaction leverages the amine reactivity of the PNP carbonate. The PNP leaving group offers advantages over NHS esters, including potentially less off-target hydrolysis and higher conjugation yields, leading to a stable carbamate (B1207046) linkage. lumiprobe.com

Bioorthogonal Ligation: The BCN-modified biomolecule can then be selectively targeted in a complex biological environment with a second molecule bearing a complementary reactive group (e.g., an azide- or tetrazine-functionalized fluorophore, drug, or probe). mdpi.com

This two-step bioorthogonal approach provides superior specificity. The second ligation step is highly selective and occurs only between the BCN handle and its specific reaction partner, ignoring all other endogenous functional groups within the cell or organism. acs.org This allows for precise labeling and manipulation of biomolecules in their native environment, a task that is challenging or impossible with conventional one-step labeling methods. acs.orgpcbiochemres.com

Advantages of PNP Carbonate over N-Hydroxysuccinimide (NHS) Esters in Conjugation Yield and Stability

In the field of bioconjugation, the choice of reactive group for modifying primary amines, such as those on lysine (B10760008) residues of proteins, is critical for achieving high efficiency and stable linkages. Both p-nitrophenyl (PNP) carbonates and N-hydroxysuccinimide (NHS) esters are employed to form these connections, but they exhibit notable differences in reactivity, stability, and ultimate conjugation success. lumiprobe.comthermofisher.com

Thermodynamic studies further support the efficiency of PNP carbonates. Computational analysis of the reaction energetics reveals that p-nitrophenyl carbonate has a more favorable Gibbs free energy for the reaction with an amine model (methylamine) in water compared to NHS carbonate. mdpi.com This suggests a stronger thermodynamic driving force for the conjugation reaction with PNP carbonates.

The following tables summarize the comparative thermodynamic data and general properties of these two reactive esters in the context of bioconjugation.

Table 1: Comparative Gibbs Free Energy of Reaction with Methylamine (B109427) in Water

This table presents the calculated Gibbs free energy for the reaction of methylamine with p-nitrophenyl (PNP) methyl carbonate and N-hydroxysuccinimide (NHS) methyl carbonate, indicating the thermodynamic favorability of the conjugation reaction.

| Reactive Ester | Gibbs Free Energy (ΔG) in Water (kJ/mol) |

| p-Nitrophenyl Methyl Carbonate | -76.11 mdpi.com |

| N-Hydroxysuccinimide Methyl Carbonate | -53.28 mdpi.com |

Data sourced from thermodynamic calculations at the M06-2X/6-311+G(2df,2p)//B3LYP/6-31G(d) level. mdpi.com

Table 2: General Comparison of PNP Carbonates vs. NHS Esters for Amine Conjugation

This table outlines the key characteristics and performance metrics of PNP carbonates and NHS esters in bioconjugation applications.

| Feature | p-Nitrophenyl (PNP) Carbonate | N-Hydroxysuccinimide (NHS) Ester |

| Hydrolytic Stability | Higher stability in aqueous media lumiprobe.com | Susceptible to rapid hydrolysis, especially at pH > 8 thermofisher.comresearchgate.net |

| Conjugation Yield | Generally higher due to reduced hydrolysis lumiprobe.com | Can be lower due to competing hydrolysis reaction lumiprobe.com |

| Optimal Reaction pH | Effective in slightly alkaline conditions (pH 7.2-8.5) thermofisher.com | Narrow optimal range (pH 8.3-8.5) to balance amine reactivity and ester hydrolysis lumiprobe.com |

| Resulting Linkage | Stable carbamate bond lumiprobe.com | Stable amide bond thermofisher.com |

| Leaving Group | p-nitrophenol mdpi.com | N-hydroxysuccinimide thermofisher.com |

Future Perspectives and Emerging Research Avenues for Endo Bcn Pnp Carbonate

Exploration of Expanded Reactivity and Orthogonality with New Functional Groups

The future of endo-BCN-PNP-carbonate lies in pushing the boundaries of its known reactivity and exploring new orthogonal ligation strategies. While the SPAAC reaction with azides is well-established, the strained BCN ring is also capable of participating in other bioorthogonal reactions. lumiprobe.com Research is actively exploring its reactivity with other functional groups, such as nitrones in strain-promoted alkyne-nitrone cycloadditions (SPANC) and tetrazines in inverse-electron-demand Diels-Alder (IEDDA) reactions. lumiprobe.comlumiprobe.com The latter is particularly noteworthy as BCN has been shown to react exceptionally fast with tetrazines. lumiprobe.com

The exploration of this expanded reactivity is crucial for developing multi-step, orthogonal labeling strategies. This would allow for the sequential or simultaneous labeling of different biomolecules in a complex biological system with minimal cross-reactivity. For instance, one could envision a scenario where the BCN group is first reacted with a tetrazine-modified protein, followed by the reaction of the PNP-carbonate with an amine-containing fluorescent dye. This opens up possibilities for intricate experimental designs in cellular imaging and proteomics.

A key area of investigation will be to systematically characterize the kinetics and efficiency of these alternative reactions with the endo-BCN core. Understanding the reaction rates and conditions will be paramount for designing effective and truly orthogonal bioconjugation schemes.

Integration into Multifunctional Bioconjugation Platforms

The inherent bifunctionality of this compound makes it an ideal building block for the creation of sophisticated, multifunctional bioconjugation platforms. These platforms can be designed to carry multiple payloads, such as imaging agents, therapeutic molecules, and targeting ligands, all within a single molecular construct.

One promising avenue is the development of PROTACs with enhanced capabilities. smolecule.com By incorporating this compound, researchers can link a protein-binding ligand and an E3 ligase-recruiting moiety, and still have a reactive handle (the BCN group) available for further functionalization. This could involve attaching a fluorescent probe for tracking the PROTAC's localization and degradation dynamics within living cells, or adding a second therapeutic agent for synergistic effects.

Furthermore, the integration of this compound into larger scaffolds, such as polymers or nanoparticles, is an emerging area of interest. This would enable the creation of high-avidity targeting systems or drug delivery vehicles with precisely controlled functionalities. The BCN group can be used to attach these platforms to azide-modified cells or tissues, while the PNP-carbonate can be used to load various amine-containing cargo molecules.

High-Throughput Synthesis and Screening Applications in Chemical Biology Research

The demand for large and diverse libraries of bioactive molecules, such as PROTACs and other bioconjugates, necessitates the development of high-throughput synthesis and screening methods. The robust and efficient reactivity of this compound makes it well-suited for such applications.

Future research will likely focus on adapting the conjugation reactions involving this compound to automated, plate-based formats. This would allow for the rapid generation of hundreds or even thousands of different bioconjugates for screening in various biological assays. For example, a library of potential PROTACs could be synthesized by reacting a set of different protein-binding ligands with an array of E3 ligase recruiters, all facilitated by the versatile chemistry of this compound.

The development of on-bead synthesis strategies, where one of the reaction partners is immobilized on a solid support, could further streamline the purification process and enhance the efficiency of high-throughput synthesis. The compatibility of the BCN and PNP-carbonate functionalities with a range of reaction conditions makes this a feasible and attractive approach for future research.

Development of Advanced Spectroscopic and Analytical Techniques for Conjugate Characterization

As the complexity of bioconjugates synthesized using this compound increases, so does the need for sophisticated analytical techniques to characterize these molecules and their interactions. While standard methods like NMR and mass spectrometry are essential for confirming the structure of the final conjugate, more advanced techniques are required to study their behavior in biological systems.

Future research will likely focus on the application of advanced spectroscopic techniques, such as Förster Resonance Energy Transfer (FRET), to monitor the formation of bioconjugates in real-time and to study their conformational changes upon binding to their biological targets. By labeling the two components of a bioconjugation reaction with a FRET pair, the progress of the reaction can be followed by monitoring the change in fluorescence.

Q & A

Q. How can researchers integrate this compound into multi-step synthetic workflows for polymer functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.